6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS number
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS number
An In-Depth Technical Guide to 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established scientific principles.
Core Identity and Strategic Importance
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a ketone, a reactive bromine atom, and a more stable chlorine atom on an aromatic ring. This structural arrangement allows for sequential, site-selective modifications, making it a powerful intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 1260017-17-1 | [2][3][4] |
| Molecular Formula | C₉H₆BrClO | [3] |
| Molecular Weight | 245.5 g/mol | [3] |
| IUPAC Name | 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one | [4] |
| Synonym | 6-bromo-4-chloro-1-indanone | |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white powder/crystals | [5] |
| InChI Key | CIJVZOAAXYBBEM-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one is not extensively detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on fundamental principles of aromatic chemistry, starting from the commercially available precursor, 4-chloro-1-indanone.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most direct approach is the regioselective bromination of 4-chloro-1-indanone. The outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acyl group (part of the fused ring system) is a deactivating meta-director. The position para to the chloro group (position 7) is sterically hindered. The position ortho to the chloro group (position 5) is activated. However, the position meta to the acyl group and para to the alkyl portion of the fused ring (position 6) is also electronically favored and less sterically encumbered, making it a likely site for bromination.
Caption: Proposed synthesis of 6-bromo-4-chloro-1-indanone.
Exemplary Experimental Protocol (Self-Validating)
Causality: This protocol uses N-Bromosuccinimide (NBS) as a bromine source and sulfuric acid as a catalyst. This combination provides a controlled source of the electrophilic bromine species (Br⁺) necessary for aromatic substitution while minimizing over-bromination, which can be an issue with liquid bromine.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-1-indanone (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (98%, ~5-10 volumes) and stir the mixture at 0°C (ice bath) until all the solid has dissolved.
-
Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Insight: The slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the organic product while diluting the acid.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bisulfite solution to remove any residual bromine, and finally with more cold water.
-
Purification and Validation: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization: A Structural Verification System
The trustworthiness of any synthetic protocol relies on rigorous analytical validation. The following are the expected spectroscopic signatures for confirming the successful synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Two doublets or singlets corresponding to the two protons on the aromatic ring. The proton at C5 would be a singlet (or a very narrow doublet due to meta-coupling), and the proton at C7 would also be a singlet. Aliphatic Region (δ 2.5-3.5 ppm): Two triplets, each integrating to 2H. One triplet around δ 3.0-3.5 ppm for the CH₂ group adjacent to the carbonyl (C2), and another triplet around δ 2.6-3.0 ppm for the benzylic CH₂ group (C3). |
| ¹³C NMR | Carbonyl Carbon: A peak around δ 195-205 ppm. Aromatic Carbons: Six distinct signals, with two carbons bearing halogens (C4-Cl and C6-Br) appearing in the δ 120-140 ppm range. Aliphatic Carbons: Two signals in the δ 25-40 ppm range for the C2 and C3 methylene groups. |
| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.[6] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C-Cl/C-Br Stretch: Absorptions in the fingerprint region (<1000 cm⁻¹). |
| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic cluster for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern for the parent ion at m/z 244, 246, 248. |
Reactivity and Strategic Applications in Drug Discovery
The true value of this intermediate is realized in its application as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization.
Core Application: Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (using amines) couplings are cornerstones of modern medicinal chemistry.[1] They allow for the precise formation of C-C or C-N bonds, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
-
Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-bromo-4-chloro-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).
-
Expertise: The choice of catalyst and base is crucial and may require optimization. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The base is required to activate the boronic acid in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Insight: A biphasic solvent system is often used in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material via flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-1-indanone derivative.
The resulting product retains the chlorine atom and the ketone, which can be targeted in subsequent synthetic steps, demonstrating the power of this building block for creating molecular complexity.
Safety, Handling, and Storage
As a halogenated aromatic ketone, 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one requires careful handling. While specific toxicity data is not available, data from structurally related compounds provides a strong basis for a robust safety protocol.
GHS Hazard Information (Inferred from related compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 3: Mandatory Handling and Safety Protocols
| Area | Protocol | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield. | To prevent skin and eye contact, which can cause serious irritation.[7][8] |
| Engineering Controls | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[9][10] |
| Handling Practices | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | To minimize exposure through inhalation and ingestion and to maintain good occupational hygiene.[9] |
| Spill Response | For small spills, sweep up the solid material carefully, avoiding dust creation. Place in a sealed container for disposal. Clean the area with soap and water. | To contain the material safely and prevent environmental release or further exposure.[9] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8] Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[7] Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10] | To mitigate the effects of accidental exposure. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent accidental release.[7] |
Conclusion
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactive sites allow for predictable and selective functionalization, enabling the efficient synthesis of novel and complex molecules. By understanding its synthesis, characterization, reactivity, and safe handling protocols, researchers can confidently and effectively leverage this powerful intermediate to accelerate their drug discovery programs.
References
-
PubChem. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one Safety and Hazards. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
AKos Consulting & Solutions. 6-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]
-
National Center for Biotechnology Information. 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1260017-17-1|6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 3. 6-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]
- 4. 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]
- 5. 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
